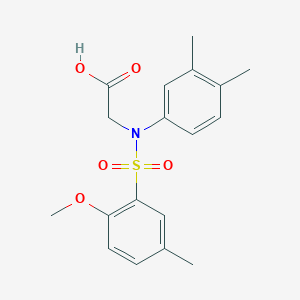![molecular formula C24H28FN5OS2 B305201 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305201.png)
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine is a chemical compound that has been widely researched for its potential applications in scientific research. It is a member of the triazole family of compounds, which have been found to exhibit a range of biological activities. In
Wissenschaftliche Forschungsanwendungen
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine has been studied for its potential applications in a range of scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. It has also been studied for its potential use as a diagnostic tool, as it has been found to selectively bind to certain targets in cells.
Wirkmechanismus
The mechanism of action of 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine is not yet fully understood, but it is thought to involve the inhibition of certain enzymes or receptors in cells. It has been found to selectively bind to certain targets in cells, which may be responsible for its therapeutic effects.
Biochemical and physiological effects:
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to have antimicrobial activity against certain bacterial strains. It has also been found to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine in lab experiments is its selectivity for certain targets in cells, which may allow for more specific and targeted experiments. However, its mechanism of action is not yet fully understood, which may limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans. Additionally, it may have potential applications in other areas of research, such as drug discovery and diagnostics.
Synthesemethoden
The synthesis of 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine involves the reaction of several chemical reagents. The exact method of synthesis may vary depending on the specific laboratory conditions, but the general steps involve the reaction of an ethyl triazole with a benzyl sulfide, followed by the addition of an acyl chloride and a piperazine derivative. The final product is then purified using various techniques such as column chromatography or recrystallization.
Eigenschaften
Produktname |
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine |
|---|---|
Molekularformel |
C24H28FN5OS2 |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H28FN5OS2/c1-2-30-22(17-32-16-19-8-10-20(25)11-9-19)26-27-24(30)33-18-23(31)29-14-12-28(13-15-29)21-6-4-3-5-7-21/h3-11H,2,12-18H2,1H3 |
InChI-Schlüssel |
OWPBHRUGXIATRX-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=C(C=C4)F |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B305120.png)
amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B305121.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305123.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305124.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)
amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)
![ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305127.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305129.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)


